molecular formula C18H12F5NO3S B3428278 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate CAS No. 663175-92-6

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate

Cat. No.: B3428278
CAS No.: 663175-92-6
M. Wt: 417.4 g/mol
InChI Key: MSIKOYZKWLXDEG-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a pentafluorophenyl group and a dimethylamino-naphthalenesulfonate moiety, which contribute to its distinct reactivity and utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate typically involves multiple steps:

    Formation of 5-(dimethylamino)-1-naphthalenesulfonic acid: This can be achieved by sulfonation of 5-(dimethylamino)-1-naphthalene using sulfuric acid or chlorosulfonic acid.

    Coupling with 2,3,4,5,6-Pentafluorophenol: The sulfonic acid derivative is then reacted with 2,3,4,5,6-pentafluorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, allowing for substitution reactions.

    Electrophilic Aromatic Substitution: The naphthalenesulfonate moiety can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols, can react with the pentafluorophenyl group.

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

    Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.

Major Products

The major products of these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate has several applications in scientific research:

    Fluorescent Probes: Due to its fluorescent properties, it is used in biological imaging and as a probe for detecting various biomolecules.

    Chemical Sensors: Its reactivity makes it suitable for use in sensors that detect environmental pollutants or chemical warfare agents.

    Pharmaceutical Research: It is used in the synthesis of drug candidates and in studying drug-receptor interactions.

Mechanism of Action

The mechanism by which 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate exerts its effects involves its ability to interact with various molecular targets:

    Fluorescence: The compound’s fluorescence is due to the electronic transitions within the naphthalenesulfonate moiety, which can be influenced by its environment.

    Binding Interactions: The pentafluorophenyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, making it useful in studying binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorophenyl methanesulfonate
  • 2,3,4,5,6-Pentafluorophenyl 4-(dimethylamino)-1-naphthalenesulfonate

Uniqueness

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate is unique due to the specific positioning of the dimethylamino group on the naphthalenesulfonate moiety, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring precise fluorescence characteristics and reactivity profiles.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-(dimethylamino)naphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F5NO3S/c1-24(2)11-7-3-6-10-9(11)5-4-8-12(10)28(25,26)27-18-16(22)14(20)13(19)15(21)17(18)23/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIKOYZKWLXDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382519
Record name Pentafluorophenyl 5-(dimethylamino)naphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663175-92-6, 7243-06-3
Record name 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663175-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl 5-(dimethylamino)naphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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